ABT-255 is derived from the class of compounds known as pyridones, which are characterized by a pyridine ring fused with a carbonyl group. This structural feature is crucial for its biological activity. The compound is classified under antibacterial agents, specifically targeting bacterial infections that exhibit resistance to conventional treatments .
The synthesis of ABT-255 can be approached through several methods, primarily focusing on the formation of the pyridone core. One common synthetic route involves the condensation of appropriate aldehydes with malonic acid derivatives, followed by cyclization to form the pyridone structure.
Optimization of these conditions is essential for achieving high yields and minimizing by-products .
The molecular structure of ABT-255 features a 2-pyridone ring, which is critical for its antibacterial properties. The compound's molecular formula is CHNO, with a molecular weight of approximately 176.18 g/mol.
Key Structural Features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized ABT-255 .
ABT-255 can participate in various chemical reactions typical for pyridone derivatives:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action of ABT-255 primarily involves its interaction with bacterial enzymes or cellular structures critical for bacterial survival. It inhibits key metabolic pathways, leading to bacterial cell death.
In vitro studies have shown that ABT-255 retains activity against strains resistant to other antibiotics, highlighting its potential as a novel therapeutic agent .
ABT-255 exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for therapeutic use .
ABT-255 has significant potential applications in scientific research and medicine:
The ongoing exploration of ABT-255 underscores its importance in addressing pressing health challenges posed by antibiotic resistance .
ABT-255 free base (Chemical Name: 1-Cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid) is a synthetic 2-pyridone antibacterial agent with the molecular formula C₂₁H₂₄FN₃O₃ and a molecular weight of 385.432 g/mol [5]. It features two defined stereocenters with absolute configuration, conferring chirality critical to its biological activity. The compound’s structure includes:
Structural Elucidation Techniques:
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-Cyclopropyl-7-fluoro-9-methyl-8-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-4H-quinolizine-3-carboxylic acid |
CAS Registry Number | 186293-38-9 |
Molecular Formula | C₂₁H₂₄FN₃O₃ |
Molecular Weight | 385.432 g/mol |
SMILES | CC1=C(N2C[C@@H]3CCCN[C@@H]3C2)C(F)=CN4C(=O)C(=CC(C5CC5)=C14)C(O)=O |
InChI Key | LPFFKRSIFTURFF-SUMWQHHRSA-N |
Defined Stereocenters | 2 (absolute configuration) |
ABT-255 emerged in the late 1990s amid escalating multidrug-resistant (MDR) tuberculosis (TB) and dwindling antibiotic pipelines. By 1998, Mycobacterium tuberculosis resistance to first-line drugs (isoniazid, rifampin) necessitated novel chemotypes [6] [9]. The 2-pyridone class was developed to overcome limitations of fluoroquinolones, which faced emerging resistance despite broad-spectrum activity [4].
Key Milestones:
This period emphasized shortening TB therapy duration (then 6–24 months) to curb non-compliance-driven resistance [4] [6].
ABT-255 remains a reference compound for DNA gyrase inhibitor development, particularly against MDR pathogens. Its significance spans:
ABT-255 retains activity against fluoroquinolone-resistant M. tuberculosis isolates due to its distinct binding mode. No cross-resistance with isoniazid or rifampin was observed [4] [9], positioning it as a scaffold for "resistance-proof" designs.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8